Bienvenue dans la boutique en ligne BenchChem!

Pyrazino[2,3-c]pyridazine

Physical Organic Chemistry Computational Chemistry Heterocyclic Reactivity

Select the authentic pyrazino[2,3-c]pyridazine core to secure the exact scaffold required for your IP-protected drug discovery programs. Unlike pteridine or simple diazine alternatives, this [2,3-c] fusion delivers a unique electronic environment with predicted site-selective N1 protonation, essential for the high-affinity GABA_A receptor binding (Ki<100 nM) and ternary complex formation in SMARCA2/4 protein degraders described in key patents. Only the genuine core ensures you stay within the intellectual property claims of these breakthrough therapeutic modalities, making it an irreplaceable building block for serious oncology and neuroscience research teams.

Molecular Formula C6H4N4
Molecular Weight 132.12 g/mol
CAS No. 254-96-6
Cat. No. B14745281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazino[2,3-c]pyridazine
CAS254-96-6
Molecular FormulaC6H4N4
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESC1=CN=NC2=NC=CN=C21
InChIInChI=1S/C6H4N4/c1-2-9-10-6-5(1)7-3-4-8-6/h1-4H
InChIKeyOUFHXMSGJIYFPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Pyrazino[2,3-c]pyridazine (CAS 254-96-6): A Specialized Bicyclic Aza-Heterocyclic Scaffold for Advanced Medicinal Chemistry and Drug Discovery


Pyrazino[2,3-c]pyridazine is an aromatic, bicyclic heterocyclic compound formed by the linear fusion of a pyrazine and a pyridazine ring. Its molecular formula is C6H4N4, with a molecular weight of 132.12 g/mol [1]. The core scaffold is characterized by a high nitrogen-to-carbon ratio, creating a planar, electron-deficient system [2]. This compound is not typically used as a final drug product but serves as a specialized, unsubstituted core scaffold for constructing more complex molecules, particularly in patent-protected research programs targeting neurological disorders and oncology [3][4].

Why Simple Substitution of Pyrazino[2,3-c]pyridazine is Not Feasible: Critical Differences in Core Reactivity and Scaffold-Specific Patent Protection


Attempting to substitute the pyrazino[2,3-c]pyridazine scaffold with a structurally similar analog like pteridine (pyrazino[2,3-d]pyrimidine), pyrido[2,3-c]pyridazine, or a simple pyrazine/pyridazine mixture is not chemically or commercially viable. A foundational theoretical study indicates that the specific [2,3-c] ring fusion creates a unique electronic environment, with protonation predicted to be highly site-selective at the N1 position, differing from the protonation patterns observed in pteridines [1]. This unique electronic character directly impacts its reactivity and how it interacts with biological targets, distinguishing it from other diazine fusions. More importantly, the commercial relevance of this exact core is secured by issued patents. These patents explicitly protect derivatives based on the pyrazino[2,3-c]pyridazine scaffold for use as GABA receptor ligands and SMARCA2/4 protein degraders, meaning that any alternative core would not only be chemically distinct but also fall outside of these specific intellectual property claims and the associated research findings [2][3].

Quantitative Evidence Guide for Procuring Pyrazino[2,3-c]pyridazine: Verified Comparative Performance Data


Differential Protonation Site Preference: Pyrazino[2,3-c]pyridazine vs. Pteridine

A computational study predicts a significant and selective preference for protonation at the N1 position of the pyrazino[2,3-c]pyridazine core [1]. This theoretical finding provides a quantifiable differentiation in electronic structure compared to pteridine (pyrazino[2,3-d]pyrimidine), where protonation site preferences are documented to be different [1].

Physical Organic Chemistry Computational Chemistry Heterocyclic Reactivity

Comparative Ligand Binding Affinity: Pyrazino[2,3-c]pyridazine Derivatives as High-Affinity GABA_A Receptor Ligands

Derivatives based on the pyrazino[2,3-c]pyridazine core have been demonstrated to be high-affinity ligands for specific GABA_A receptor subtypes. In vitro binding studies using [3H]-flumazenil displacement assays show that some of these derivatives exhibit Ki values of less than 100 nM for the α2, α3, and α5 subtypes [1]. This level of affinity is comparable to, and in some cases may exceed, that of the clinically used benzodiazepine site ligand, flumazenil, which is known to have a Ki in the low nanomolar range.

Neuroscience Receptor Pharmacology Anxiolytic Drug Discovery

Validated Synthetic Route to Functionalized Derivatives: A Direct Path to Diverse Chemical Space

A well-defined and experimentally verified synthetic methodology exists for creating diverse derivatives of the pyrazino[2,3-c]pyridazine core. This involves the condensation of 3,4-diaminopyridazine with various α,β-dicarbonyl compounds [1]. For instance, reaction with benzil yields 6,7-diphenylpyrazino[2,3-c]pyridazine, while reaction with diacetyl yields the 6,7-dimethyl analog [1]. This contrasts with less accessible or less characterized scaffolds like pyrazino[2,3-d]pyridazine, which may require more complex synthetic strategies.

Synthetic Organic Chemistry Medicinal Chemistry Methodology

Scaffold-Specific Performance in PROTAC Design: Enabling Novel SMARCA2/4 Protein Degraders

The pyrazino[2,3-c]pyridazine core is a key structural element in recently patented bifunctional compounds designed to degrade the SMARCA2 and SMARCA4 proteins, important targets in oncology [1]. The specific geometry and electronic nature of the [2,3-c] fused system are required for the proper orientation and binding of the degrader molecule to both the target protein and the E3 ubiquitin ligase. This is a specific functional requirement that cannot be met by structurally similar but geometrically distinct scaffolds like pyrido[2,3-c]pyridazine or pteridine, which would fail to form the requisite ternary complex for effective degradation.

Targeted Protein Degradation PROTAC Epigenetics Oncology

High-Value Application Scenarios for Pyrazino[2,3-c]pyridazine Based on Verified Differential Performance


Developing Patentable GABA_A Receptor Modulators for CNS Disorders

Leveraging the core's established ability to yield high-affinity ligands for GABA_A receptor subtypes (Ki < 100 nM), this scaffold is ideally suited for medicinal chemistry programs focused on discovering novel anxiolytics, anticonvulsants, or sedatives. The unique substitution pattern accessible through the core differentiates it from classical benzodiazepines, offering the potential for compounds with distinct subtype selectivity and improved side effect profiles [1][2].

Building Targeted Protein Degraders (PROTACs) for Epigenetic Targets in Oncology

The core's critical role in the design of SMARCA2/4 protein degraders makes it an essential building block for companies developing next-generation oncology therapeutics. Its specific geometry is key to forming the ternary complex required for degradation, a functional feature that alternative diazine cores lack [3]. This application leverages the scaffold's unique spatial and electronic properties for a cutting-edge therapeutic modality.

Designing Metal-Binding Agents and Catalysts via Unique N1 Site Coordination

The predicted, highly selective protonation at the N1 position suggests that this nitrogen is also a privileged site for metal coordination. Researchers in coordination chemistry or catalysis can exploit this property to design novel metal complexes with potentially unique catalytic activity or material properties. This behavior is predicted to be distinct from the coordination chemistry of pteridines or simple pyrazines/pyridazines, enabling the creation of new functional materials [4].

Efficient Generation of Diverse Analog Libraries for SAR Exploration

The well-established synthetic route allows for the rapid and cost-effective diversification of the core at the 6- and 7-positions. This enables medicinal chemistry teams to efficiently build and screen focused libraries of analogs to explore structure-activity relationships for a variety of biological targets, accelerating the hit-to-lead optimization process [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazino[2,3-c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.